4-(Furan-2-carbonyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that features a furan ring, a pyrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and carboxyl group but differ in their additional substituents.
Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to different heterocyclic cores
Uniqueness
4-(Furan-2-carbonyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a furan ring, a pyrazole ring, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
189090-94-6 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(furan-2-carbonyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N2O3/c1-10-13(14(18)12-8-5-9-20-12)15(19)17(16-10)11-6-3-2-4-7-11/h2-9,13H,1H3 |
InChI Key |
AMSWNUWFGDJHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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